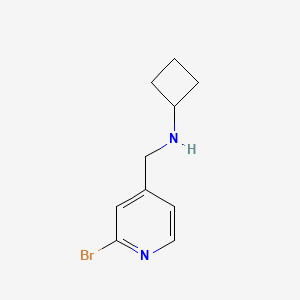

(2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine

Beschreibung

Historical Development of Brominated Pyridine Derivatives

The historical evolution of brominated pyridine derivatives traces back to fundamental discoveries in heterocyclic chemistry during the nineteenth century. The foundational work on pyridine itself began with Thomas Anderson's isolation of this heterocyclic compound in 1849 from animal bone distillation products, leading to the systematic nomenclature derived from the Greek word "pyr" meaning fire. The subsequent structural elucidation by Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom, established the theoretical framework for understanding pyridine derivatives. This structural insight proved crucial for the development of halogenated pyridine compounds, as it provided the mechanistic basis for electrophilic aromatic substitution reactions on the pyridine ring system.

The synthetic methodology for brominated pyridines underwent significant advancement with Arthur Rudolf Hantzsch's pyridine synthesis in 1881, which utilized a multi-component reaction between aldehydes, beta-keto esters, and nitrogen donors to construct the pyridine ring system. This methodology established precedents for introducing functional groups during pyridine ring formation rather than through post-synthetic modification. The Hantzsch approach demonstrated that substituted pyridines could be accessed through carefully designed cyclization strategies, laying groundwork for more sophisticated brominated derivatives. Subsequently, Aleksei Chichibabin's 1924 development of an efficient pyridine synthesis using aldehydes, ketones, and ammonia over oxide catalysts provided industrial-scale access to pyridine derivatives. The Chichibabin methodology proved particularly valuable for methylated pyridines, which served as precursors for further functionalization including bromination reactions.

The specific development of bromination methodologies for pyridines evolved through multiple synthetic approaches. The Craig diazotization-bromination method, developed for 2-bromopyridine synthesis, involved treating 2-aminopyridine with hydrogen bromide and bromine to form perbromide intermediates, followed by diazotization with sodium nitrite. This methodology demonstrated the utility of amino-to-bromo transformations in pyridine chemistry and established protocols that could be adapted for various positional isomers. Modern bromination techniques have expanded to include direct electrophilic bromination using reagents such as 1,3-dibromo-5,5-dimethylhydantoin, which provides regioselective bromination under mild conditions. These methodological advances have enabled access to increasingly complex brominated pyridine derivatives, including those incorporating additional heterocyclic elements such as cyclobutyl amine systems.

Nomenclature and Structural Classification

The systematic nomenclature of (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's official designation as N-[(2-Bromopyridin-4-yl)methyl]cyclobutanamine reflects the hierarchical naming approach where the cyclobutanamine serves as the parent structure, with the 2-bromopyridin-4-ylmethyl group functioning as a substituent on the nitrogen atom. This nomenclature system emphasizes the primary amine functionality while systematically describing the brominated pyridine component through its positional descriptors. The Chemical Abstracts Service registry number 1365812-57-2 provides unambiguous identification within chemical databases, ensuring consistent reference across scientific literature.

The structural classification of this compound encompasses several important chemical categories that define its reactivity patterns and physical properties. As a secondary amine derivative, the compound exhibits typical nucleophilic behavior at the nitrogen center, while the brominated pyridine component introduces electrophilic characteristics through the carbon-bromine bond. The pyridine ring system contributes aromatic stability combined with heteroatom coordination capability, creating opportunities for metal complexation and hydrogen bonding interactions. The cyclobutyl group introduces conformational rigidity and unique steric constraints that influence both intermolecular interactions and synthetic accessibility. This combination of structural features positions the compound within the broader class of heterocyclic amines while maintaining distinct characteristics derived from each component.

The molecular geometry of (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine presents interesting stereochemical considerations arising from the tetrahedral geometry around the nitrogen atom and the planar pyridine ring system. The methylene bridge connecting the pyridine and amine components provides conformational flexibility while maintaining sufficient rigidity to influence overall molecular shape. The cyclobutyl ring contributes additional conformational constraints through its strained four-membered ring geometry, which exhibits puckering to minimize angle strain. These structural elements combine to create a three-dimensional architecture that influences both chemical reactivity and potential biological activity patterns.

| Property | Value | Classification |

|---|---|---|

| Molecular Formula | C9H11BrN2 | Brominated Heterocyclic Amine |

| Molecular Weight | 227.10 g/mol | Medium Molecular Weight Organic |

| CAS Registry Number | 1365812-57-2 | Unique Chemical Identifier |

| Purity | 95% | Research Grade Chemical |

| Chemical Name | N-[(2-Bromopyridin-4-yl)methyl]cyclobutanamine | IUPAC Nomenclature |

Position of (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine in Heterocyclic Chemistry

The compound (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine occupies a distinctive position within heterocyclic chemistry as a representative example of hybrid molecular architectures that combine aromatic nitrogen heterocycles with saturated cyclic amine systems. This structural combination places the compound at the intersection of pyridine chemistry and cycloalkylamine chemistry, two well-established domains within heterocyclic science. The pyridine component contributes the characteristics of a six-membered aromatic heterocycle with electron-deficient properties due to the nitrogen atom's electronegativity, while the cyclobutylamine portion introduces the reactivity patterns associated with strained four-membered ring systems and primary amine functionality. This duality creates unique opportunities for chemical transformations that can selectively target either structural domain while potentially influencing the reactivity of the other component through electronic and steric effects.

The role of this compound within contemporary heterocyclic synthesis methodologies demonstrates the importance of modular molecular construction approaches. Recent research has highlighted the utility of bicyclo[1.1.0]butane-derived systems in accessing cyclobutyl amine architectures through Lewis acid-catalyzed processes. These methodologies represent advanced synthetic strategies that exploit the inherent strain energy of small ring systems to drive cyclization reactions, positioning compounds like (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine as valuable targets for demonstrating synthetic methodology development. The compound's structure exemplifies the type of complex molecular architectures that can be accessed through modern heterocyclic synthesis techniques, serving as a benchmark for evaluating new synthetic approaches.

The compound's significance extends to its potential role as a synthetic intermediate in more complex heterocyclic constructions. The brominated pyridine component provides a versatile handle for cross-coupling reactions, particularly through palladium-catalyzed processes that can introduce various aryl and heteroaryl substituents. Simultaneously, the cyclobutylamine functionality offers opportunities for further elaboration through standard amine chemistry, including acylation, alkylation, and condensation reactions. This dual functionality positions the compound as a potential building block for constructing libraries of related structures with systematic variation in either the aromatic or aliphatic domains, supporting drug discovery and materials science applications.

Structure-Based Relationship to Other Brominated Nitrogen-Containing Heterocycles

The structural analysis of (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine reveals significant relationships to other brominated nitrogen-containing heterocycles that illuminate both synthetic accessibility and potential applications. The 2-bromopyridine component shares fundamental characteristics with other bromopyridine isomers, including 3-bromopyridine and 4-bromopyridine, each of which exhibits distinct reactivity patterns based on the bromine atom's position relative to the pyridine nitrogen. The 2-position bromination in this compound places the halogen ortho to the nitrogen atom, creating opportunities for chelation effects and influencing both electronic properties and steric accessibility. This positional arrangement contrasts with 4-bromopyridine derivatives, where the para relationship between nitrogen and bromine creates different electronic environments and coordination geometries.

Comparative analysis with related cyclobutyl-containing heterocycles demonstrates the unique position of this compound within the broader landscape of strained ring amine systems. The cyclobutylamine component exhibits structural similarity to other small ring amines, but the four-membered ring system introduces distinctive conformational and electronic properties compared to three-membered cyclopropyl or five-membered cyclopentyl analogs. Research on cyclobutylamine derivatives has shown that the ring strain energy of approximately 26 kilocalories per mole significantly influences both chemical reactivity and biological activity profiles. The combination of this strained ring system with the brominated pyridine component creates a molecular architecture that differs substantially from linear or less strained cyclic amine systems.

The relationship between (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine and other brominated heterocyclic compounds extends to broader structural classes including brominated quinolines, pyrimidines, and pyrazines. These compounds share the common feature of carbon-bromine bonds within aromatic heterocyclic systems, but differ in their nitrogen positioning and ring fusion patterns. The bromine atom in all these systems serves as an excellent leaving group for nucleophilic substitution reactions and provides a handle for cross-coupling chemistry, but the specific electronic environment created by the pyridine nitrogen in the 2-position creates unique reactivity patterns. Studies of brominated pyridine reactivity have demonstrated that the 2-bromopyridine system exhibits enhanced electrophilic character compared to other positional isomers, influencing both synthetic utility and potential biological interactions.

| Compound Class | Representative Structure | Relationship to Target Compound |

|---|---|---|

| 2-Bromopyridines | 2-Bromopyridine | Direct structural component |

| 3-Bromopyridines | 3-Bromopyridine | Positional isomer relationship |

| 4-Bromopyridines | 4-Bromopyridine | Positional isomer relationship |

| Cyclobutyl Amines | Cyclobutylamine | Direct structural component |

| Brominated Heterocycles | Various brominated nitrogen rings | Functional group similarity |

Eigenschaften

IUPAC Name |

N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-6-8(4-5-12-10)7-13-9-2-1-3-9/h4-6,9,13H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOBKVXUGFKNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Strategy Overview

The synthesis of (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine typically involves:

- Preparation of 2-bromo-4-aminomethylpyridine intermediates or related bromopyridine derivatives.

- Introduction of the cyclobutyl-amine group via nucleophilic substitution or reductive amination.

- Purification and characterization to ensure high yield and purity.

Preparation of 2-Bromo-4-aminomethylpyridine Intermediates

The key intermediate, 2-bromo-4-aminopyridine or its derivatives, is commonly prepared by bromination and amination of pyridine rings.

- One patent describes a method for synthesizing 2-amino-4-bromopyridine with yields ranging from 22% to 83% depending on conditions such as temperature (60 °C) and use of trifluoroacetic acid (TFA) as a reagent.

- The reaction typically involves bromination at the 2-position and amination at the 4-position of the pyridine ring, followed by purification steps including filtration, washing, and drying to obtain a high-purity solid (up to 98% purity).

- NMR data confirm the structure of the intermediate, with characteristic chemical shifts indicating successful substitution.

Representative Experimental Conditions and Yields

The following table summarizes key experimental conditions and yields from related bromopyridine amine syntheses that can be adapted or serve as a basis for preparing (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine:

Purification and Characterization

- After reaction completion, neutralization with NaOH and extraction with organic solvents such as ethyl acetate are standard.

- Drying agents like MgSO4 are used to remove residual water.

- Purification by column chromatography or recrystallization ensures removal of impurities.

- Characterization by ^1H NMR, HPLC-MS, and melting point determination confirms the structure and purity of the final compound.

Research Findings and Notes

- The palladium-catalyzed amination methods are highly efficient for coupling bromopyridine derivatives with amines, including cyclobutyl-amine analogs, providing excellent yields and selectivity.

- The choice of solvent system (water/organic solvent mixture), base, and temperature critically influences reaction rate and yield.

- Alternative Lewis acids and catalysts have been tested for similar pyridine-based amine syntheses, but palladium complexes remain the most effective.

- Side reactions such as competing substitutions or incomplete conversions can reduce yield, necessitating careful optimization of reaction parameters.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Bromination & Amination | Bromine source, amination, TFA, 60 °C | 22 - 83 | Straightforward, moderate yield | Moderate yields without catalyst |

| Pd-Catalyzed Amination | Pd(OAc)2, cyclobutyl-amine, water, 100 °C | 61.8 - 100 | High yield, mild conditions | Requires inert atmosphere |

| Nucleophilic Substitution | Cyclobutyl-amine, base (Cs2CO3), 1,4-dioxane | ~62 | Effective for C-N bond formation | Requires careful purification |

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, oxidized compounds, and reduced amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

The compound (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine is an intriguing molecule with potential applications across various fields, particularly in medicinal chemistry and organic synthesis. This article explores its scientific research applications, synthesizing insights from diverse sources while adhering to the specified guidelines.

CAS Number

The CAS number for this compound is 1365812-57-2 , which is essential for identifying and cataloging it in chemical databases.

Medicinal Chemistry

Potential Drug Development

The compound's structure suggests it may interact with biological targets, making it a candidate for drug development. Researchers are investigating its efficacy as a potential therapeutic agent against various diseases, including cancer and neurological disorders. The bromine atom can enhance lipophilicity, potentially improving bioavailability.

Case Study: Anticancer Activity

In preliminary studies, derivatives of (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structural features have been reported to exhibit cytotoxic effects on breast cancer cell lines, suggesting a pathway for further exploration in anticancer drug development.

Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to construct diverse chemical libraries for research and development purposes.

Reactivity Profile

The presence of the bromine atom makes it suitable for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This reactivity is crucial in creating new compounds with tailored properties for specific applications.

Agrochemicals

Development of Pesticides

Due to its structural characteristics, (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine may also be explored for use in agrochemicals, particularly as a precursor for developing novel pesticides or herbicides. The pyridine ring is a common motif in many agrochemical agents due to its ability to interact with biological systems.

Unique Features

The unique combination of the bromine substituent and the cyclobutyl amine group distinguishes (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine from other similar compounds, enhancing its potential utility in both medicinal and synthetic chemistry.

Wirkmechanismus

The mechanism of action of (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutyl-amine group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyridine-Based Analogs

Table 1: Key Pyridine-Based Analogs

Key Observations :

- Cyclobutyl vs.

- Bromine Position : Moving bromine from the 2-position (target compound) to the 6-position (e.g., 1353953-53-3) alters electronic effects on the pyridine ring, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Amine Protection : The tert-butyl carbamate analog (1188477-11-3) is less reactive than the target compound’s free amine, making it suitable for stepwise synthesis requiring selective deprotection .

Heterocyclic and Fluorinated Analogs

Table 2: Fluorinated Pyridines and Pyrimidines

Key Observations :

Cyclobutane-Containing Compounds

Table 3: Cyclobutylamine Derivatives

Key Observations :

- Cyclobutane Connectivity : The target compound’s direct cyclobutylamine linkage distinguishes it from analogs where cyclobutane is part of a carbonyl group (e.g., 926211-25-8) or attached to a different heterocycle (e.g., 663616-18-0) .

Biologische Aktivität

(2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

(2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine is characterized by the presence of a brominated pyridine moiety linked to a cyclobutyl amine. Its molecular formula is and it has a molecular weight of approximately 227.11 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Biological Activity Overview

Research indicates that (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine exhibits significant biological activity, particularly as a histamine receptor ligand and possesses potential antimicrobial and anticancer properties .

- Histamine Receptor Interaction : The compound acts as a ligand for histamine receptors, which are involved in various physiological processes, including immune response and neurotransmission. This interaction suggests potential applications in treating conditions like allergies and gastric acid disorders .

- Antimicrobial Activity : Preliminary studies have shown that (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine exhibits antimicrobial properties against several bacterial strains, indicating its potential as a therapeutic agent in infectious diseases .

- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly against various cancer cell lines. It shows promise in inhibiting cell proliferation and inducing apoptosis through mechanisms that may involve the modulation of signaling pathways related to cell survival and death .

Case Studies

- Antimicrobial Efficacy : In one study, (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine demonstrated an MIC (Minimum Inhibitory Concentration) of 21 µM against Mycobacterium tuberculosis, suggesting it could be developed into a treatment option for tuberculosis .

- Cancer Cell Line Studies : Another study evaluated the compound's effects on HCT116 human colon carcinoma cells, where it was found to inhibit cell growth significantly at concentrations similar to those observed in other known anticancer agents .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism / Cell Line | Observed Effect | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Inhibition of growth | 21 µM |

| Anticancer | HCT116 human colon carcinoma cells | Inhibition of proliferation | Similar to known agents |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, brominated pyridine derivatives (e.g., 3-bromopyridin-4-amine, as in ) can undergo alkylation with cyclobutylamine precursors. Intermediates are characterized using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. Reaction progress is monitored via TLC or LC-MS. Purity is confirmed via HPLC, and crystallinity is assessed using X-ray diffraction (if applicable) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine?

- Methodological Answer : ¹H NMR is critical for verifying the cyclobutyl and pyridinylmethyl moieties, while ¹³C NMR confirms carbon environments. Mass spectrometry (ESI or EI) validates the molecular ion peak. IR spectroscopy identifies functional groups (e.g., amine N-H stretches). For crystalline samples, single-crystal X-ray diffraction (using SHELX software, ) provides unambiguous structural confirmation. Discrepancies in spectra should be resolved by repeating synthesis under inert conditions to avoid oxidation .

Q. What safety protocols are essential when handling (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid exposure to moisture or heat, as brominated amines may decompose into toxic byproducts ( ). Store in airtight containers at 2–8°C. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of via hazardous waste channels. Emergency procedures for ingestion/inhalation follow guidelines in Safety Data Sheets () .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways for synthesizing (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine?

- Methodological Answer : DFT calculations (e.g., B3LYP hybrid functional, ) model transition states and intermediate energies to predict favorable reaction conditions. Basis sets like 6-31G(d) are used for geometry optimization. Solvent effects are incorporated via continuum models (e.g., PCM). Computational results guide experimental parameters (e.g., temperature, catalyst selection) to minimize side reactions and improve yield .

Q. What challenges arise in crystallizing (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine, and how can they be addressed?

- Methodological Answer : Bromine’s heavy atom effect complicates crystal packing. Slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures) may enhance crystal growth. SHELXD ( ) aids in solving phase problems via direct methods. Twinning or disorder issues require iterative refinement in SHELXL. Low-temperature data collection (100 K) improves diffraction quality .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR/MS data often stem from tautomerism or solvate formation. Variable-temperature NMR identifies dynamic processes, while DOSY experiments distinguish between isomers. HRMS with isotopic pattern matching confirms molecular formulas. Cross-validation with computational NMR shifts (GIAO method) clarifies ambiguous assignments .

Q. What strategies elucidate the reaction mechanisms involving (2-Bromo-pyridin-4-ylmethyl)-cyclobutyl-amine in cross-coupling reactions?

- Methodological Answer : Mechanistic studies employ kinetic isotope effects (KIE), Hammett plots, and trapping of intermediates (e.g., using TEMPO for radical pathways). In situ IR or Raman spectroscopy monitors bond formation/cleavage. DFT-based NBO analysis identifies charge transfer interactions. Catalytic cycles are proposed using Eyring plots to determine rate-limiting steps .

Q. How does the steric and electronic profile of the cyclobutyl group influence the compound’s stability under varying pH and temperature?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 1 month) assess degradation. LC-MS identifies decomposition products (e.g., dehalogenation or ring-opening). Cyclobutyl’s strain increases reactivity; pH-dependent stability is tested via buffered solutions (pH 1–13). Computational models (MD simulations) predict conformational stability under stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.